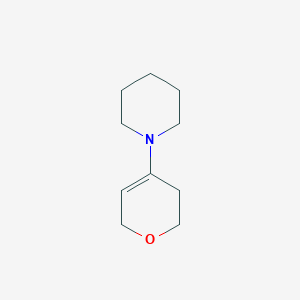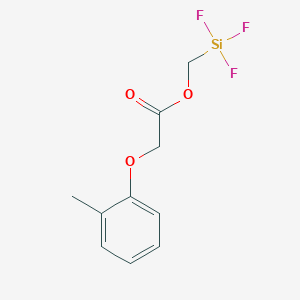
(Trifluorosilyl)methyl (2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is a chemical compound with the molecular formula C10H11F3O3Si It is known for its unique structural features, which include a trifluorosilyl group and a 2-methylphenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl (2-methylphenoxy)acetate typically involves the reaction of trifluorosilyl-containing reagents with 2-methylphenoxyacetate precursors. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluorosilyl source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction may be catalyzed by a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Trifluorosilyl)methyl (2-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
(Trifluorosilyl)methyl (2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Trifluorosilyl)methyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The trifluorosilyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved may include interactions with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethyl)trimethylsilane: Similar in structure but lacks the 2-methylphenoxyacetate moiety.
(Trifluorosilyl)methyl acetate: Similar but without the methylphenoxy group.
(Trifluorosilyl)methyl phenylacetate: Similar but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is unique due to the presence of both the trifluorosilyl and 2-methylphenoxyacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105798-39-8 |
|---|---|
Molecular Formula |
C10H11F3O3Si |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
trifluorosilylmethyl 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11F3O3Si/c1-8-4-2-3-5-9(8)15-6-10(14)16-7-17(11,12)13/h2-5H,6-7H2,1H3 |
InChI Key |
NNUYLTFWNWGITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


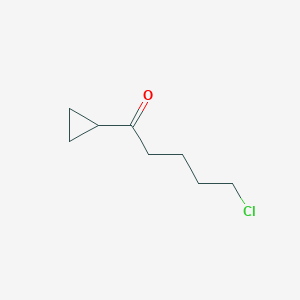

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
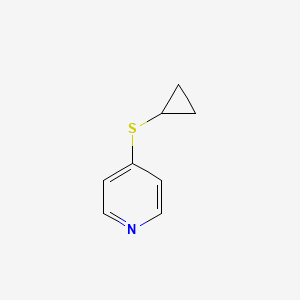
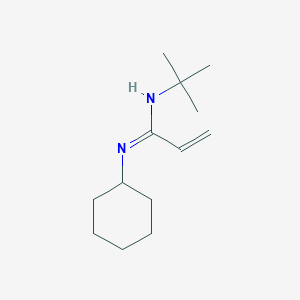

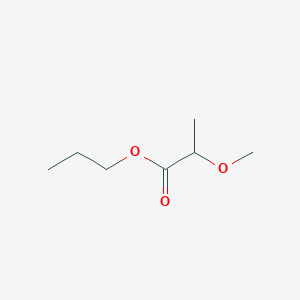

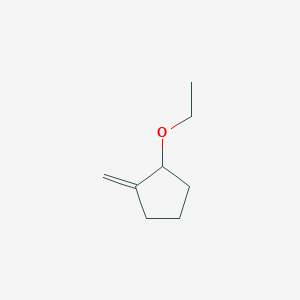
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

